3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Beschreibung
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various pharmacological studies.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-4-1-10(2-5-12)16-17-22-19(27)14-8-3-11(18(26)21-13-6-7-13)9-15(14)25(17)24-23-16/h1-5,8-9,13,24H,6-7H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLYVKWGHHQGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with a suitable aldehyde or ketone under reflux conditions in ethanol.
Cyclization to Form Quinazoline Ring: The intermediate product is then subjected to cyclization reactions to form the quinazoline ring.
Introduction of the Chlorophenyl and Cyclopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aryl or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound effectively disrupts cellular mechanisms crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
The compound has also demonstrated potential anti-inflammatory properties. Studies involving animal models of inflammatory diseases have reported reductions in key inflammatory markers and improved clinical outcomes, such as joint function in arthritis models.
Study on Anticancer Efficacy
A notable study utilized xenograft models to assess the anticancer efficacy of this compound. Over four weeks, treated subjects exhibited significant tumor size reduction compared to control groups, highlighting its therapeutic potential.
Research on Inflammatory Diseases
In another study focused on inflammatory disorders, the compound was administered to animal models with induced arthritis. Results showed a marked decrease in inflammatory cytokines and improved mobility, suggesting its utility in treating chronic inflammatory conditions.
Structure–Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for optimizing therapeutic potential. Variations in substituents can significantly influence the efficacy of triazoloquinazoline derivatives:
| Compound Name | Unique Aspects |
|---|---|
| 1-(3-fluorobenzyl)thio-N-cyclopentyl-4-isobutyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline | Exhibits different binding affinity due to fluorine substitution |
| 1-(benzothiazolyl)-N-cyclopentyl-[1,2,4]triazolo[4,3-a]quinazoline | Enhanced anti-inflammatory properties |
These comparisons demonstrate how specific modifications can lead to variations in biological activity.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the specific arrangement of the triazole and quinazoline rings. These features contribute to its distinct biological activities and potential therapeutic applications .
Biologische Aktivität
The compound 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 303.75 g/mol
The presence of the 4-chlorophenyl and cyclopropyl groups contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC value of 2.09 μM.
- A549 (Lung Cancer) : Showed an IC value of 2.08 μM, indicating strong efficacy against lung cancer cells.
The mechanism of action is believed to involve inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial properties. The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes adds to its therapeutic potential. Notably:
- Carbonic Anhydrase Inhibition : This enzyme plays a role in various physiological processes, and inhibitors can be useful in treating conditions like glaucoma and epilepsy.
- Alpha-Amylase and Alpha-Glucosidase Inhibition : These enzymes are implicated in carbohydrate metabolism, suggesting potential applications in diabetes management .
Antioxidant Activity
The antioxidant capacity of quinazoline derivatives is another area of interest. The compound has been tested for its ability to scavenge free radicals, demonstrating significant activity that could contribute to protective effects against oxidative stress-related diseases .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazoline derivatives, including the target compound. The results indicated that compounds with similar structures exhibited promising results in inhibiting cancer cell proliferation through apoptosis induction .
Study 2: Antimicrobial Properties
Research conducted on a series of quinazoline derivatives reported their effectiveness against multiple bacterial strains. The study found that the compound displayed a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
